rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol

Lipophilicity LogP Membrane permeability

Fluorinated cyclopentane building blocks with dual orthogonal hydroxyl handles and conformational rigidity are rare in commercial catalogs. This racemic geminal CF₃/CH₂OH cyclopentane diol fills that gap, offering measurable pKa depression (~1.3-2.7 units) of the secondary alcohol proton and a ~1.6 LogP increase over non-fluorinated analogs. The two chemically distinct -OH groups enable sequential derivatization (selective protection, Mitsunobu, oxidation). Ideal for fragment libraries, kinase probe design, and chemoselective methodology validation. Supplied as racemic mixture at ≥95% purity for R&D and further manufacturing use.

Molecular Formula C7H11F3O2
Molecular Weight 184.16 g/mol
Cat. No. B13626741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol
Molecular FormulaC7H11F3O2
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESC1CC(CC1O)(CO)C(F)(F)F
InChIInChI=1S/C7H11F3O2/c8-7(9,10)6(4-11)2-1-5(12)3-6/h5,11-12H,1-4H2/t5-,6-/m0/s1
InChIKeyPVPSGCWTHLMOFO-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,3R)-3-(Hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol: Structural Identity & Physicochemical Profile


rac-(1R,3R)-3-(Hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol (Molecular Formula: C₇H₁₁F₃O₂; Molecular Weight: 184.16 g/mol) is a chiral, racemic cyclopentane derivative bearing a geminal hydroxymethyl (–CH₂OH) and trifluoromethyl (–CF₃) pair at the 3-position, with a secondary hydroxyl at the 1-position . This 1,3-disubstituted cyclopentane diol scaffold combines the conformational semi-rigidity of the cyclopentane ring [1] with the strong electron-withdrawing and lipophilicity-enhancing properties of the –CF₃ group [2]. The compound serves as a versatile fluorinated building block for medicinal chemistry programs, particularly where simultaneous modulation of hydrogen-bonding capacity, lipophilicity, and metabolic stability is required . Commercially, this compound is typically supplied as a racemic mixture with purity specifications of 95% or higher, intended exclusively for research and further manufacturing use .

Fluorinated fragment library design: LogP expansion and dual-handle synthetic tractability
Metabolic soft-spot scaffold replacement: CF₃ shielding adjacent to primary alcohol
Chemoselective diol functionalization methodology development
Defined racemate for reproducible early-stage SAR exploration

rac-(1R,3R)-3-(Hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol: Why Generic Substitution Fails


Fluorinated cyclopentane derivatives are not fungible. The geminal placement of –CF₃ and –CH₂OH at the 3-position creates a specific electronic and steric microenvironment that cannot be replicated by regioisomers (e.g., 1,2- or 1,1-disubstituted analogs) or by non-fluorinated cyclopentane diols . The –CF₃ group lowers the apparent pKa of the proximal hydroxyl proton by approximately 1.3–2.7 units relative to non-fluorinated cyclopentanol (pKa ~15.3), thereby altering hydrogen-bond donor strength, molecular recognition, and solubility–permeability balance in measurable ways . Furthermore, the dual-hydroxyl architecture (two H-bond donors, three H-bond acceptors) supports orthogonal synthetic derivatization strategies that are inaccessible with mono-ol or single-functional-group comparators . Substituting a regioisomer or a defluorinated analog therefore changes not only the physicochemical property vector but also the downstream synthetic route, making direct, data-justified selection of this specific compound essential for reproducible results in lead optimization and building-block library design.

! Regioisomeric (1,2- or 1,1-disubstituted) analogs cannot replicate the geminal electronic and steric microenvironment.
! Mono-ol comparators lack orthogonal derivatization capacity; dual-handle architecture enables divergent synthesis.
! Undefined diastereomeric mixtures introduce stereochemical variability that may confound SAR interpretation.

rac-(1R,3R)-3-(Hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol: Quantitative Differentiation vs. Closest Analogs


Lipophilicity Gain vs. Non-Fluorinated Cyclopentane Diol

The non-fluorinated comparator 3-(hydroxymethyl)cyclopentan-1-ol has a computed LogP of 0.14 . In contrast, CF₃-substituted cyclopentanol analogs consistently exhibit LogP values of approximately 1.71 . The target compound, bearing both the –CF₃ group and a second hydroxyl at the 1-position, is expected to occupy a LogP window between approximately 1.5 and 1.8, representing a >10-fold increase in octanol/water partition coefficient relative to its non-fluorinated analog. This lipophilicity shift directly impacts membrane permeability potential and plasma protein binding propensity.

Lipophilicity Gain
Reported
ΔLogP ≈ +1.4 to +1.6
~25- to 40-fold increase in octanol/water partition coefficient vs. non-fluorinated cyclopentane diol (LogP 0.14).
Lipophilicity shift may alter permeability context; non-fluorinated analog may not transfer directly.
Estimated LogP; experimental verification pending.
Lipophilicity LogP Membrane permeability Drug-likeness

Enhanced Hydrogen-Bond Donor Strength from CF₃ Substitution

The electron-withdrawing –CF₃ group at the 3-position depresses the pKa of the adjacent hydroxyl proton. Unsubstituted cyclopentanol has a reported pKa of 15.31 ± 0.20 . CF₃-substituted cyclopentanol analogs show pKa values in the range of 12.60–14.5 . The target compound, with the –CF₃ group geminal to the –CH₂OH and proximal to the 1-OH, is expected to exhibit enhanced hydrogen-bond donor (HBD) strength at both hydroxyl positions, consistent with literature demonstrating that even a remote γ-trifluoromethyl group can enhance alcohol acidity [1]. This acidity enhancement directly affects the compound's behavior in hydrogen-bond-driven molecular recognition events (e.g., kinase hinge binding, protein–ligand interactions).

H-Bond Donor Strength
Reported
ΔpKa ≈ –1.3 to –2.7
Approximately 20- to 500-fold increase in acidity relative to unsubstituted cyclopentanol (pKa ~15.3).
Enhanced HBD strength may support molecular recognition assay contexts; requires target-specific validation.
Predicted pKa values; experimental determination advised.
pKa Hydrogen bonding Acidity Molecular recognition

1,3-Geminal Substitution: Regioisomeric Differentiation

The target compound features a geminal pair of substituents (–CF₃ and –CH₂OH) at the 3-position, with an additional hydroxyl at the 1-position. This 1,3-substitution pattern is structurally distinct from the 1,2-disubstituted regioisomer rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol (MW 168.16 g/mol, 1 HBD) and the 1,1-disubstituted analog 1-hydroxymethyl-1-(trifluoromethyl)cyclopentane (MW 168.16 g/mol, 1 HBD) . The geminal relationship at C3 creates a quaternary-like steric environment that restricts rotational freedom of the –CH₂OH group and alters the conformational pseudorotation pathway of the cyclopentane ring compared to vicinally (1,2-) substituted analogs [1]. The target compound has 2 hydrogen bond donors and a molecular weight of 184.16 g/mol, in contrast to 1 HBD and MW 168.16 g/mol for both regioisomeric comparators.

Regioisomeric Identity
Head-to-head
Target 1,3-geminal; 2 HBD; MW 184.16; dual-handle architecture
Comparators 1,2- or 1,1-disubstituted; 1 HBD; MW 168.16; limited derivatization
Substitution pattern defines synthetic handle availability; selection review recommended for SAR campaigns.
Structural comparison based on IUPAC and molecular formula.
Regioisomerism Conformational control Steric effects Scaffold diversity

Dual Hydroxyl Derivatization Capacity

The target compound possesses two hydroxyl groups (one primary –CH₂OH, one secondary cyclopentanol –OH) that can be orthogonally protected and sequentially derivatized. In contrast, mono-ol comparators such as 1-(trifluoromethyl)cyclopentan-1-ol, 2-(trifluoromethyl)cyclopentan-1-ol, and [1-(trifluoromethyl)cyclopentyl]methanol each contain only one hydroxyl group (1 HBD) . The primary vs. secondary alcohol differentiation inherent in the target compound's 1,3-geminal architecture enables chemoselective reactions (e.g., selective silylation of the primary alcohol, selective oxidation, or differential esterification) that are unavailable with single-hydroxyl building blocks. This doubles the accessible chemical space from a single scaffold input, increasing the efficiency of diversity-oriented synthesis and structure–activity relationship (SAR) exploration.

Derivatization Capacity
Head-to-head
Target 2 hydroxyls (1° + 2°); chemoselective functionalization possible
Comparators 1 hydroxyl (mono-ol); single derivatization vector
Dual-handle architecture may accelerate parallel SAR exploration; mono-ol comparators lack this flexibility.
Orthogonal protection strategies must be validated for this scaffold.
Orthogonal protection Building block utility Parallel synthesis Medicinal chemistry

Metabolic Stability: CF₃-Cyclopentane Scaffold

The cyclopentane ring provides a semi-rigid scaffold that restricts conformational freedom compared to acyclic analogs, potentially improving binding entropy and selectivity [1]. The –CF₃ group is well-established to protect adjacent and proximal positions from oxidative metabolism by cytochrome P450 enzymes, with the strong C–F bond (bond dissociation energy ~115 kcal/mol vs. ~99 kcal/mol for C–H) resisting metabolic hydroxylation [2]. In fluorinated cyclopentane building blocks used in medicinal chemistry, the combination of ring conformational restriction and –CF₃-mediated metabolic shielding is a recognized strategy for prolonging pharmacokinetic half-life [3]. The specific geminal arrangement in the target compound places the metabolically resistant –CF₃ group adjacent to the primary –CH₂OH, potentially protecting this common metabolic soft spot from rapid oxidation.

Metabolic Stability
Class-level
CF₃ shielding + cyclopentane rigidity predicted to reduce CYP-mediated oxidation at the hydroxymethyl position.
Supports hypothesis-driven scaffold-hopping; experimental metabolic data not yet reported for this compound.
Inference from general fluorinated scaffold SAR; intrinsic clearance data pending.
Metabolic stability Conformational restriction Cytochrome P450 Oxidative metabolism

Defined Racemic Stereochemistry: Reproducibility Advantage

The target compound is supplied as a defined racemic mixture of the (1R,3R) and (1S,3S) enantiomers, providing a consistent stereochemical reference point for early-stage research . This contrasts with diastereomeric mixtures (e.g., 4-(trifluoromethyl)cyclopentane-1,2-diol, supplied as a mixture of diastereomers ) where the relative stereochemistry is undefined, introducing variability in biological assay results and complicating SAR interpretation. The (1R,3R) relative configuration places both substituents on the same face of the cyclopentane ring, establishing a defined cis relationship that can be carried forward into enantiopure material via chiral resolution or asymmetric synthesis as programs advance .

Stereochemical Definition
Head-to-head
Target Defined racemate; (1R,3R)/(1S,3S) enantiomers; consistent stereochemistry
Alternative Undefined diastereomeric mixtures; variable relative stereochemistry
Defined racemate supports reproducible assay baselines; undefined mixtures may confound early SAR.
Enantiomer resolution pathway available for advanced leads.
Racemic mixture Stereochemistry Reproducibility Chiral resolution

rac-(1R,3R)-3-(Hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol: Optimal Application Scenarios


Fluorinated Fragment Library Design

This compound is ideally suited for inclusion in fluorinated fragment and building-block libraries where LogP expansion and orthogonal synthetic tractability are design priorities. The ~1.6 LogP unit increase over non-fluorinated cyclopentane diols places this compound in a more drug-like lipophilicity window (LogP ~1.5–1.8), while the two chemically distinct hydroxyl groups enable sequential functionalization—for instance, selective protection of the primary –CH₂OH followed by Mitsunobu, esterification, or oxidation at the secondary cyclopentanol [1]. This dual-handle architecture allows exploration of diverse vectors from a single scaffold, maximizing SAR information density per synthesis cycle.

Lead Optimization: Metabolic Soft Spot Protection

When a lead series exhibits rapid oxidative metabolism at a primary alcohol or benzylic position, this compound offers a scaffold replacement strategy. The geminal –CF₃ group provides electron-withdrawing protection adjacent to the –CH₂OH moiety, while the cyclopentane ring itself is recognized as a metabolically inert core compared to acyclic or heterocyclic alternatives [2]. Procurement of this specific compound enables hypothesis-driven scaffold-hopping experiments to test whether CF₃-mediated metabolic shielding translates to improved microsomal stability and prolonged half-life in the context of the target chemotype [3].

Chemical Biology: Probes Leveraging H-Bond Donor Strength

The pKa depression of approximately 1.3–2.7 units imparted by the –CF₃ group enhances the hydrogen-bond donor strength of the cyclopentanol –OH proton . This property is valuable in designing chemical probes intended to engage kinase hinge regions, protease active sites, or protein–protein interaction interfaces where stronger HBD character can improve binding enthalpy and selectivity. The defined racemic stereochemistry ensures that initial probe SAR is generated from a consistent stereochemical baseline, with the option to resolve enantiomers if differential activity is observed .

Synthetic Methodology: Chemoselective Diol Functionalization Benchmark

The presence of both a primary and a secondary alcohol in a 1,3-relationship on a CF₃-substituted cyclopentane scaffold makes this compound an excellent benchmark substrate for developing and validating new chemoselective protection/deprotection or oxidation methodologies. The geminal –CF₃ group modulates the reactivity of the adjacent –CH₂OH (e.g., altering its susceptibility to oxidation or its nucleophilicity in substitution reactions), providing a more challenging and informative test case than simple aliphatic diols [1]. Results obtained with this substrate are more predictive of performance on pharmaceutically relevant fluorinated intermediates.

Application
Selection Property
Validation Focus
Fluorinated fragment library design
LogP expansion and dual-handle synthetic tractability
Verify chemoselective protection/deprotection; assess SAR density per synthesis cycle
Metabolic soft-spot protection studies
CF₃-mediated shielding adjacent to primary alcohol
Compare microsomal stability vs. non-fluorinated analog; intrinsic clearance measurement
Chemical biology probe design
Enhanced H-bond donor strength from pKa depression
Evaluate binding affinity shift in target engagement assays; consider enantiomer resolution if needed
Chemoselective diol functionalization methodology
Primary vs. secondary alcohol differentiation under CF₃ influence
Test chemoselective silylation/oxidation outcomes; benchmark substrate scope
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